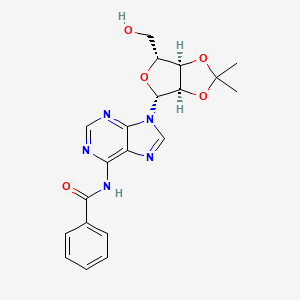

N6-苯甲酰-2',3'-异丙叉腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a chemical compound with the CAS Number: 39947-04-1 and Linear Formula: C20H21N5O5 . It is an adenosine analog . Adenosine analogs are often used in biochemical experiments as research substrates or reagents .

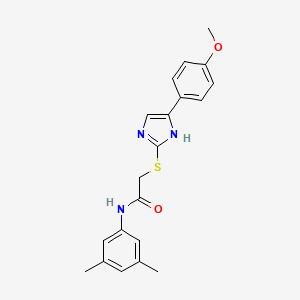

Molecular Structure Analysis

The IUPAC Name of the compound is N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide . The Inchi Code is 1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 .Physical And Chemical Properties Analysis

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a white to yellow solid . The molecular weight of the compound is 411.42 .科学研究应用

西奈菌素的合成

- 全合成:N6-苯甲酰-2',3'-O-异丙叉腺苷用于合成西奈菌素,一种具有潜在药用价值的天然核苷。合成涉及多个步骤,包括缩合、乙酰化和硼氢化还原 (Mock 和 Moffatt,1982)。

- 关键中间体作用:它作为 (+)-西奈菌素合成的关键中间体,表明其在药物化学中的重要性 (Hong Wei,2012)。

腺苷的化学修饰

- 氯化铜反应:N6-苯甲酰-2',3'-O-异丙叉腺苷在乙腈中与氯化铜反应,形成 N6-苯甲酰-5'-氯-5'-脱氧-8-羟基-2', 3'-O-异丙叉腺苷。该反应突出了受 N6-苯甲酰基影响的化学反应性 (北出等人,1991)。

- 氧化环化:四乙酸铅氧化 2',3'-O-异丙叉腺苷,包括具有 N6-苯甲酰取代的那些,导致环腺苷的形成。N6-苯甲酰基显着影响此环化过程 (北出等人,1992)。

光氧化研究

- 腺苷阳离子自由基:对 2',3'-O-异丙叉腺苷及其衍生物(包括 N6-苯甲酰变体)的光氧化的研究,提供了对腺苷阳离子自由基的生成和反应性的见解。这项研究有助于理解氧化条件下的化学行为 (Sako 等人,1993)。

酶抑制研究

- 蛋氨酸腺苷转移酶抑制剂:N6-苯甲酰-2',3'-O-异丙叉腺苷衍生物已被用于开发蛋氨酸腺苷转移酶的抑制剂,蛋氨酸腺苷转移酶是参与代谢途径的酶。这些抑制剂可能具有治疗意义 (Vrudhula 等人,1989)。

腺苷酰衍生物的合成

- 腺苷酰-(2'–5')-腺苷酰-(2'–5')-腺苷的合成:在复杂的核苷衍生物合成中使用 N6-苯甲酰-2',3'-O-异丙叉腺苷,突出了其在推进核酸化学中的作用 (高久和上田,1983)。

硫糖核苷的合成

- 硫糖核苷的反应:它还在导致硫糖核苷的反应中发挥作用,促进了可用于研究和潜在治疗用途的核苷类似物的多样性 (Craig 和 Moffatt,1986)。

作用机制

Target of Action

N6-Benzoyl-2’,3’-Isopropylideneadenosine is an adenosine analog . Adenosine analogs are known to act as smooth muscle vasodilators . They have also been shown to inhibit cancer progression .

Mode of Action

It has been suggested that it acts as an activator of the enzyme ribonucleotide reductase . Ribonucleotide reductase is a key enzyme involved in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.

Biochemical Pathways

Given its structural similarity to adenosine and its role as an activator of ribonucleotide reductase , it is likely to impact pathways related to nucleotide metabolism and DNA synthesis.

Result of Action

Its role as an adenosine analog suggests that it may have vasodilatory effects . Additionally, its potential role in inhibiting cancer progression suggests it may have antitumor effects .

属性

IUPAC Name |

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKIYWGWKVYJHS-QEPJRFBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)

![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide](/img/structure/B2927153.png)